4-Chloro-6-methoxypyrimidine

Descripción general

Descripción

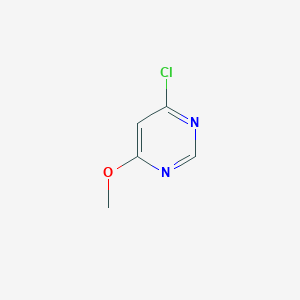

4-Chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxypyrimidine is based on structures generated from information available in ECHA’s databases . The InChI key for 4-Chloro-6-methoxypyrimidine is KLJGSQVYUGQOAW-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyrimidine is a solid substance at 20 degrees Celsius . It has a melting point of 30 °C and a boiling point of 80 °C/18 mmHg . The density of 4-Chloro-6-methoxypyrimidine is predicted to be 1.292±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Solubility Studies : A study by Yao, Xia, and Li (2017) investigated the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents at different temperatures. This research is significant for understanding the compound's behavior in different solvents, which is essential for its application in chemical synthesis and pharmaceutical formulations (Yao, Xia, & Li, 2017).

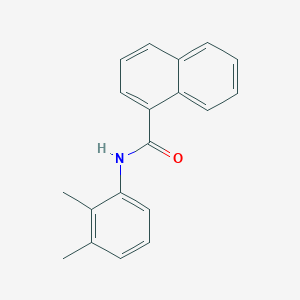

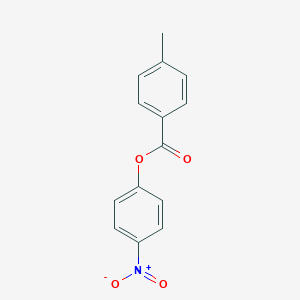

Molecular Structure Analysis : The molecular structure of N-[2-Chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethylaniline was studied by Fu, Zhu, and Hong (2009). This research contributes to the understanding of the compound's molecular properties, which can aid in its application in chemical and pharmaceutical industries (Fu, Zhu, & Hong, 2009).

Spectroscopic Analysis and Ab Initio Calculations : Cinar et al. (2013) conducted a comprehensive study involving infrared, Raman, NMR, and UV spectra, along with ab initio calculations of 2-amino-4-chloro-6-methoxypyrimidine. This work provides valuable insights into the structural and vibrational properties of the compound, which are crucial for its application in various scientific fields (Cinar et al., 2013).

Synthesis of Deuterium Substituted Derivatives : Zheng-mi (2014) synthesized deuterium-substituted forms of 2-chloro-6-(4,6-di(2H3) methoxypyrimidin-2-yloxy) derivatives for use as internal standards in the quantitation of herbicide residues. This research highlights the role of 4-chloro-6-methoxypyrimidine in developing analytical methods for environmental and agricultural applications (Zheng-mi, 2014).

Safety and Hazards

4-Chloro-6-methoxypyrimidine is classified as a substance that causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and seeking medical advice if irritation persists .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

Pyrimidine derivatives, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biochemical processes, including dna synthesis, signal transduction, and enzymatic reactions .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14456 g/mol) and predicted density (1292 g/cm3) suggest that it may have favorable bioavailability .

Result of Action

Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .

Propiedades

IUPAC Name |

4-chloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJGSQVYUGQOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359980 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26452-81-3 | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

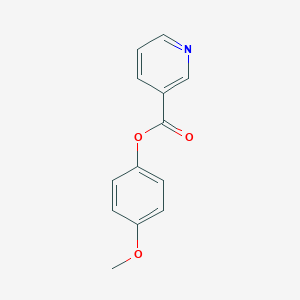

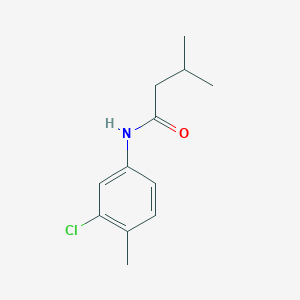

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-chloro-6-methoxypyrimidine?

A1: 4-Chloro-6-methoxypyrimidine has the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol.

Q2: How is 4-chloro-6-methoxypyrimidine typically synthesized?

A: It can be synthesized from readily available starting materials like guanidine nitrate and diethyl malonate through a multi-step process involving cyclization, chlorination, hydrolysis, and methoxylation. [] Another method utilizes 4,6-dichloropyrimidine, converting it through subsequent reactions with sodium methoxide and then hydrochloric acid. []

Q3: What spectroscopic data is available to characterize 4-chloro-6-methoxypyrimidine?

A: Researchers have extensively studied its spectroscopic properties using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV Vis) spectroscopy. These techniques help confirm its structure and provide insights into its vibrational, electronic, and magnetic characteristics. []

Q4: What are the primary applications of 4-chloro-6-methoxypyrimidine?

A: It serves as a crucial building block in synthesizing various compounds, including pharmaceuticals like anticancer drugs [] and herbicides such as chlorimuron-ethyl, a sulfonylurea herbicide used for weed control in crops like soybeans. [, ]

Q5: How does 4-chloro-6-methoxypyrimidine react in the synthesis of chlorimuron-ethyl?

A: It reacts with ethyl 2-methoxycarbonyl sulfamoyl benzoate, which itself is synthesized from ethyl 2-sulfamoyl benzoate and methyl chloroformate. This reaction sequence offers a cost-effective route to producing chlorimuron-ethyl with high yield and purity. []

Q6: Can 4-chloro-6-methoxypyrimidine be converted into other useful pyrimidine derivatives?

A: Yes, it serves as a versatile precursor for synthesizing various pyrimidine derivatives. For instance, it can be converted to 2-amino-4-methoxy-6-methylthiopyrimidine by reacting it with sodium thiomethylate. [] Additionally, it can be used to create 4,6-dichloropyrimidine using phosgene as a chlorinating agent in the presence of nitrogen-containing auxiliary agents. [, ]

Q7: Are there any studies on the catalytic properties of 4-chloro-6-methoxypyrimidine itself?

A7: While 4-chloro-6-methoxypyrimidine is primarily recognized as a synthetic intermediate, limited research explores its direct catalytic properties.

Q8: What is known about the solubility of 4-chloro-6-methoxypyrimidine?

A: Studies have investigated its solubility in various solvents. For example, its solubility in twelve different organic solvents was measured at temperatures ranging from 273.15 K to 323.15 K. [] Researchers have also explored its solubility in binary solvent mixtures, analyzing factors like preferential solvation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)